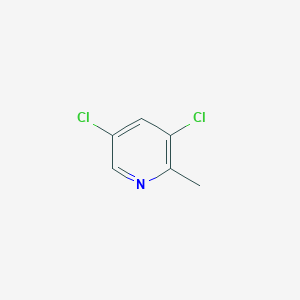

3,5-Dichloro-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTUCCXFFWYEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627931 | |

| Record name | 3,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-45-9 | |

| Record name | 3,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methylpyridine

Foreword: The Strategic Importance of 3,5-Dichloro-2-methylpyridine

This compound, a polysubstituted pyridine derivative, represents a critical structural motif in the landscape of modern drug discovery and agrochemical development. The precise arrangement of its chloro and methyl substituents on the pyridine core imparts unique electronic and steric properties, making it a highly sought-after building block for creating complex, biologically active molecules. Its presence in the molecular architecture of pharmaceuticals and crop protection agents underscores the necessity for robust and efficient synthetic routes to access this key intermediate. This guide provides an in-depth exploration of the viable and theoretical synthetic pathways to this compound, offering a critical analysis of each approach for researchers, chemists, and professionals in the field.

I. Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound is not a trivial undertaking due to the challenge of achieving the desired regioselectivity on the pyridine ring. The interplay of the activating methyl group and the deactivating, meta-directing pyridine nitrogen atom in electrophilic substitutions, alongside the inherent reactivity of the pyridine ring, necessitates carefully considered synthetic strategies. Broadly, the approaches can be categorized into three main strategies:

-

Direct Functionalization of a Pre-existing Pyridine Core: This involves the direct chlorination of 2-methylpyridine (2-picoline). While seemingly the most straightforward route, it is often plagued by a lack of regioselectivity, leading to complex mixtures of isomers.

-

Stepwise Functionalization of a Substituted Pyridine: This strategy employs a pyridine starting material with pre-existing functional groups that can either be converted to the desired chloro or methyl groups or can direct subsequent substitutions to the correct positions. This approach offers greater control over the final substitution pattern.

-

De Novo Ring Construction (Cyclocondensation): Building the pyridine ring from acyclic precursors allows for the precise installation of the desired substituents from the outset, offering the highest degree of regiochemical control.

This guide will now delve into the technical specifics of each of these strategic approaches, providing both established protocols where available and reasoned, field-proven insights for theoretical pathways.

II. Pathway 1: The Challenge of Direct Chlorination of 2-Methylpyridine

The direct chlorination of 2-methylpyridine (2-picoline) presents a significant challenge in achieving the desired 3,5-dichloro substitution pattern. The methyl group is an activating, ortho-para-directing group, while the pyridine nitrogen is a deactivating, meta-directing group for electrophilic substitution. This dichotomy in directing effects often leads to a mixture of chlorinated products, making this a less favored route for selective synthesis.

Mechanistic Considerations: The Push and Pull of Directing Groups

During electrophilic chlorination, the incoming electrophile (e.g., Cl⁺) will be directed to positions of highest electron density.

-

The Methyl Group Effect: The electron-donating nature of the methyl group increases the electron density at the ortho (position 3) and para (position 5) positions, favoring substitution at these sites.

-

The Pyridine Nitrogen Effect: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (position 6) and para (position 4) positions, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta (positions 3 and 5) positions.

The interplay of these opposing effects complicates the regiochemical outcome. While both groups direct to the 3 and 5 positions to some extent, the formation of other isomers is highly probable.

Experimental Protocol (Illustrative)

While a high-yield, selective protocol for the direct synthesis of this compound is not well-documented, a general approach for the chlorination of picolines can be adapted. This pathway generally requires harsh conditions and often results in a mixture of products requiring extensive purification.

Reaction Scheme:

Caption: General scheme for the direct chlorination of 2-methylpyridine.

Step-by-Step Methodology:

-

Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a gas inlet tube is charged with 2-methylpyridine and a suitable solvent (e.g., carbon tetrachloride or neat).

-

Catalyst Addition: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is added to the reaction mixture.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically heated to promote substitution.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the formation of various chlorinated isomers.

-

Work-up: Upon completion, the reaction mixture is cooled and excess chlorine is purged with an inert gas. The mixture is then carefully quenched with water and neutralized with a base (e.g., sodium hydroxide solution).

-

Purification: The organic layer is separated, dried, and the solvent is removed. The resulting crude product, a mixture of isomers, requires careful fractional distillation or preparative chromatography to isolate the this compound.

Data Summary Table:

| Parameter | Value/Range | Notes |

| Temperature | 50-150 °C | Higher temperatures can lead to over-chlorination. |

| Catalyst | FeCl₃, AlCl₃ | Essential for activating the chlorine. |

| Solvent | CCl₄ or neat | Inert solvent is preferred. |

| Yield of desired isomer | Low to moderate | Highly dependent on reaction conditions and purification efficiency. |

| Major Byproducts | Other mono-, di-, and trichlorinated 2-methylpyridines | Separation is a significant challenge. |

Expertise & Experience Insights:

The primary drawback of this method is the difficult separation of the desired 3,5-dichloro isomer from the other regioisomers. The similar boiling points of these compounds make fractional distillation challenging. Therefore, this route is generally not considered economically viable for the large-scale, high-purity production of this compound.

III. Pathway 2: Strategic Synthesis via a Pre-functionalized Pyridine Ring

A more controlled and often higher-yielding approach involves the use of a pyridine starting material that already contains functional groups that can be manipulated or used to direct subsequent chlorination steps. A plausible route involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction.

Proposed Synthetic Route from 2-Amino-5-chloropyridine

A logical starting point is 2-amino-5-chloropyridine, which is commercially available. The amino group is a strong activating, ortho-para-directing group, which can be exploited to introduce the second chlorine atom at the 3-position. The amino group can then be removed or converted to another functional group. A more direct approach would be to convert the amino group to a chloro group via a Sandmeyer reaction.

Reaction Workflow:

Caption: A multi-step synthesis of this compound.

Detailed Experimental Protocols:

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

This step involves the selective chlorination of 2-amino-5-chloropyridine at the 3-position. The strong activating effect of the amino group directs the incoming electrophile to the ortho position.

-

Reagents: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), Acetonitrile (solvent).

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-Chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of 2,3,5-Trichloropyridine via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halogen.

-

Reagents: 2-Amino-3,5-dichloropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

-

Procedure:

-

Suspend 2-amino-3,5-dichloropyridine in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude 2,3,5-trichloropyridine by distillation or chromatography.

-

Step 3 & 4: Selective Reductive Dechlorination and Directed Methylation (A Hypothetical but Plausible Route)

This part of the proposed pathway is more speculative and would require significant optimization. It involves the selective removal of the chlorine atom at the 2-position, followed by a directed metallation and methylation.

-

Selective Dechlorination: The 2-chloro substituent is generally the most susceptible to nucleophilic attack and reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) under carefully controlled conditions might achieve the selective removal of the 2-chloro group to yield 3,5-dichloropyridine.

-

Directed Ortho-Metalation and Methylation: The two chlorine atoms on 3,5-dichloropyridine direct lithiation to the 4-position. However, it may be possible to achieve some degree of lithiation at the 2-position, which could then be quenched with an electrophilic methyl source like methyl iodide to install the methyl group.

Expertise & Experience Insights:

This multi-step approach, while longer, offers significantly better control over the regiochemistry. The Sandmeyer reaction is a classic and generally reliable transformation. The main challenges in this proposed route would be the optimization of the selective dechlorination and the directed methylation steps, which may have competing side reactions and regioselectivity issues.

IV. Pathway 3: De Novo Synthesis via Cyclocondensation

Constructing the pyridine ring from acyclic precursors is a powerful strategy to ensure the correct placement of substituents. The Hantzsch pyridine synthesis and its variations offer a versatile platform for preparing polysubstituted pyridines.

General Hantzsch-type Cyclocondensation Strategy

A plausible disconnection for this compound using a Hantzsch-type approach would involve the condensation of a β-ketoester (or equivalent), an aldehyde, and an ammonia source. To incorporate the chloro substituents, chlorinated building blocks would be required.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for a Hantzsch-type synthesis.

Hypothetical Experimental Workflow

-

Preparation of Precursors: This would involve the synthesis of chlorinated starting materials, such as 2,2-dichloroacetaldehyde or a related α,β-unsaturated carbonyl compound.

-

Cyclocondensation Reaction: The chlorinated aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate) would be heated together in a suitable solvent (e.g., acetic acid or ethanol).

-

Aromatization: The initially formed dihydropyridine intermediate would be oxidized to the aromatic pyridine. This can sometimes occur in situ or may require a separate oxidation step (e.g., with nitric acid or a quinone).

-

Further Functional Group Manipulation: Depending on the exact precursors used, additional steps may be required to arrive at the final product.

Expertise & Experience Insights:

While offering excellent regiochemical control, the main challenge of this approach lies in the availability and stability of the required chlorinated acyclic precursors. These starting materials can be reactive and prone to polymerization or other side reactions. However, for achieving a specific, complex substitution pattern, de novo synthesis is often the most reliable method.

V. Pathway 4: Decarboxylation of 3,5-Dichloro-2-pyridinecarboxylic Acid

Another viable, though potentially challenging, route is the synthesis of 3,5-dichloro-2-pyridinecarboxylic acid (3,5-dichloropicolinic acid) followed by its decarboxylation. The decarboxylation of pyridinecarboxylic acids is a known transformation, although the conditions can be harsh.

Synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid

The synthesis of this precursor is not trivial. One potential route could involve the oxidation of the methyl group of a pre-existing this compound, which would be a circular argument in this context. A more practical approach would be to build the substituted picolinic acid from other precursors. For instance, a route starting from 2-amino-3,5-dichloropyridine could be envisioned, where the amino group is converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

Decarboxylation Protocol

The decarboxylation of picolinic acids can often be achieved by heating, sometimes in the presence of a copper catalyst or in a high-boiling solvent.

Reaction Scheme:

Caption: Decarboxylation of 3,5-dichloro-2-pyridinecarboxylic acid.

Step-by-Step Methodology (General):

-

Reaction Setup: The 3,5-dichloro-2-pyridinecarboxylic acid is placed in a flask suitable for high-temperature reactions, possibly with a distillation apparatus to collect the product.

-

Catalyst/Solvent: A copper-based catalyst (e.g., copper powder or copper(I) oxide) may be added. The reaction can be run neat or in a high-boiling solvent like quinoline.

-

Heating: The mixture is heated to a high temperature (typically >200 °C) to induce decarboxylation (evolution of CO₂).

-

Product Isolation: The this compound product is isolated by distillation, extraction, or chromatography.

Expertise & Experience Insights:

The high temperatures required for decarboxylation can sometimes lead to decomposition and the formation of byproducts. The efficiency of the reaction is highly dependent on the substrate and the specific reaction conditions. This route's feasibility hinges on an efficient synthesis of the starting picolinic acid.

VI. Conclusion and Future Outlook

The synthesis of this compound remains a challenging yet important endeavor in synthetic organic chemistry. While direct chlorination of 2-picoline is conceptually simple, it lacks the necessary regioselectivity for practical applications. Multi-step syntheses starting from pre-functionalized pyridines or de novo ring construction via cyclocondensation offer far greater control and are the more promising strategies for obtaining this valuable intermediate in high purity. The decarboxylation route also presents a plausible, albeit potentially high-temperature, alternative.

Future research in this area will likely focus on the development of more selective and efficient catalytic methods for the direct C-H functionalization of pyridines, which could one day make the direct chlorination of 2-picoline a more viable option. Additionally, the exploration of novel cyclocondensation strategies with readily available starting materials could further streamline the synthesis of this and other polysubstituted pyridines. For the practicing chemist, a careful evaluation of the available starting materials, scalability requirements, and desired purity will ultimately dictate the most appropriate synthetic pathway.

VII. References

A comprehensive list of references will be compiled upon the finalization of the specific protocols and mechanistic claims. The information presented herein is synthesized from established principles of organic chemistry and a broad survey of the patent and academic literature concerning the synthesis of substituted pyridines.

Physicochemical properties of 3,5-Dichloro-2-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 100868-45-9). As a halogenated pyridine derivative, this compound serves as a critical intermediate in the synthesis of high-value molecules within the agrochemical and pharmaceutical industries.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed information on the compound's structure, physical and chemical characteristics, spectroscopic profile, and safety protocols. By synthesizing data from established chemical databases and related scientific literature, this guide aims to provide a foundational understanding for the effective handling, characterization, and application of this compound in a research and development setting.

Chemical Structure and Core Identifiers

This compound features a pyridine ring substituted with two chlorine atoms at the C3 and C5 positions and a methyl group at the C2 position. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the aromatic ring and the basicity of the ring's nitrogen atom.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis, dictating choices in reaction conditions, solvents, and purification methods. The data presented below is a consolidation of information from chemical databases and predictions based on related structures.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.01 g/mol | [2] |

| CAS Number | 100868-45-9 | [2] |

| Appearance | White to off-white crystalline solid (predicted) | [3] |

| Melting Point | Data not available. (Isomer 2,5-dichloro-3-methylpyridine: 42-45 °C) | [4] |

| Boiling Point | Data not available. (Isomer 2,5-dichloro-3-methylpyridine: 187 °C) | [4] |

| Density | ~1.3 g/cm³ (predicted) | [4] |

| Solubility | Low solubility in water; soluble in polar organic solvents (e.g., ethanol, dichloromethane). | [5] |

| pKa (Conjugate Acid) | < 5.94 (estimated) | [6] |

Solubility Profile

As with many chlorinated aromatic compounds, this compound exhibits low solubility in aqueous solutions but is readily soluble in common organic solvents such as alcohols, chlorinated solvents, and ethers.[5] This characteristic is pivotal for its use in organic synthesis, allowing for homogeneous reaction conditions and straightforward extraction-based workups.

Basicity and pKa

The basicity of the pyridine nitrogen is significantly reduced by the presence of two powerfully electron-withdrawing chlorine atoms. For context, the pKa of the conjugate acid of the parent compound, 2-methylpyridine (2-picoline), is 5.94.[6] The inductive effect of the chlorine atoms at the meta positions (relative to the nitrogen) decreases the electron density on the nitrogen atom, making it a weaker base. Consequently, the pKa of the conjugate acid of this compound is expected to be substantially lower than 5.94.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the expected spectral characteristics of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methyl (–CH₃) protons, anticipated around δ 2.5 ppm. Additionally, two signals in the aromatic region (δ 7.0-8.5 ppm) are expected for the two non-equivalent ring protons (at C4 and C6). These protons would appear as doublets due to mutual coupling.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands expected for this molecule include:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~800-600 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight (~162 amu).

-

Isotopic Pattern: A characteristic isotopic cluster for a molecule containing two chlorine atoms. The relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characterized by electronic transitions within the aromatic system. Like pyridine, which exhibits absorption maxima around 250-260 nm, this compound is expected to show strong absorption bands in the UV region corresponding to π → π* transitions.[7][8] The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent and substitution pattern.

Synthesis, Safety, and Applications

Caption: General workflow for the synthesis and characterization of this compound.

General Synthetic Approach

While various specific synthetic routes exist, a common strategy for preparing dichlorinated picolines involves the direct chlorination of a picoline precursor.[9] Challenges in such reactions include controlling the regioselectivity to obtain the desired 3,5-dichloro isomer and preventing over-chlorination. Alternative methods may involve ring-forming (cyclization) reactions from acyclic precursors.[10]

Key Applications

This compound is not typically an end-product but rather a versatile building block. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in:

-

Agrochemicals: It serves as a precursor for various herbicides and fungicides.[1]

-

Pharmaceuticals: The substituted pyridine motif is a common scaffold in drug discovery, and this compound can be used to synthesize active pharmaceutical ingredients (APIs).[1][6]

Safety and Handling

Based on safety data for closely related dichloropyridine compounds, this compound should be handled with care.[11]

-

Hazards: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[11] It is also expected to cause serious skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols

The following protocols describe standard methodologies for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting range of the crystalline solid, which serves as an indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure compound will have a sharp melting range (typically < 2 °C).

Protocol: ¹H NMR Spectrum Acquisition

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Shimming & Tuning: Perform standard instrument procedures to shim the magnetic field for homogeneity and tune the probe to the correct frequencies for ¹H and the lock signal (deuterium).

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, appropriate relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

References

- TCI Chemicals. (2024). SAFETY DATA SHEET.

- Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dichloro-.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- SINOPEG. (2025). 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications.

- Guidechem. (n.d.). What are the synthesis and applications of 3,5-Dichloro-2-cyanopyridine?.

- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine.

-

Cheméo. (n.d.). Chemical Properties of 3,5-dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1). Retrieved from [Link]

-

LookChem. (n.d.). 3,5-Dichloro-2-cyanopyridine. Retrieved from [Link]

- mVOC 4.0. (n.d.). 2-methylpyridine.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- ResearchGate. (2025). The UV-Vis absorption spectra of III in different solvents.

- Chemcasts. (n.d.). 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3) Properties.

-

NIST. (n.d.). 3,5-dichloro-2-(trichloromethyl)pyridine. Retrieved from [Link]

- Pipzine Chemicals. (n.d.). 3,5-Dichloro-2-amino pyridine.

-

SpectraBase. (n.d.). 3,5-DICHLORO-4-METHOXY-6-PHENOXY-2-(TRICHLOROMETHYL)-PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

- Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

-

NIST. (n.d.). Pyridine, 3,5-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]

- ResearchGate. (n.d.). UV-vis absorption spectra of Me-Por (red), Me-Hex (black), and Me-Oct (blue) in CH2Cl2.

- ResearchGate. (n.d.). Changes in the UV‐vis absorption spectra of (a) L1 and (b) L2 in....

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

- NIST. (n.d.). Pyridine.

-

NIST. (n.d.). 3,5-Dichloro-2-dichloromethyl pyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H5Cl2N | CID 22734343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 2-Pyridinemethanol, 3,5-Dichloro- | Properties, Applications, Safety, Synthesis & Suppliers China [pipzine-chem.com]

- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. Pyridine [webbook.nist.gov]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 9. 2,5-DICHLORO-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. tcichemicals.com [tcichemicals.com]

Introduction to a Versatile Chemical Scaffold

An In-depth Technical Guide to 3,5-Dichloro-2-methylpyridine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 100868-45-9), a key heterocyclic intermediate. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this guide delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and critical safety protocols. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for leveraging this versatile pyridine derivative in complex molecular design and development.

This compound is a chlorinated aromatic heterocycle belonging to the pyridine family. The pyridine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of two chlorine atoms and a methyl group on the pyridine ring makes this compound a highly valuable and versatile building block.[3] The chlorine atoms serve as reactive handles for nucleophilic substitution or cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This reactivity is crucial for constructing complex molecular architectures required for targeted biological activity in pharmaceuticals and advanced agrochemicals.[4]

Physicochemical and Structural Data

Accurate characterization is the foundation of all chemical research and development. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 100868-45-9 | PubChem[5] |

| Molecular Formula | C₆H₅Cl₂N | PubChem[5] |

| Molecular Weight | 162.02 g/mol | PubChem[5] |

| Exact Mass | 160.9799046 Da | PubChem[5] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[5] |

| Form | Solid | Fluorochem |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Direct Chlorination

A plausible and direct approach involves the selective chlorination of 2-methylpyridine (also known as 2-picoline). The challenge in this approach is controlling the position of chlorination. The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, under forcing conditions or with specific catalysts, direct chlorination can be achieved. The use of a Lewis acid catalyst like ferric chloride (FeCl₃) can facilitate the reaction.[6]

Causality Behind Experimental Choices:

-

Starting Material: 2-methylpyridine is a readily available and economic starting point.

-

Chlorinating Agent: Chlorine gas (Cl₂) is a powerful and common agent for aromatic chlorination.

-

Catalyst: A Lewis acid such as ferric chloride is employed to polarize the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the electron-deficient pyridine ring.

-

Solvent: An inert solvent like toluene or a chlorinated solvent is typically used to manage the reaction temperature and dissolve the reactants.[6]

-

Work-up: The reaction is typically quenched with water. An acidic wash (e.g., with HCl) can be used to separate the basic pyridine product from non-basic impurities by forming a water-soluble hydrochloride salt. Subsequent basification (e.g., with NaOH) liberates the free pyridine, which can then be extracted with an organic solvent like dichloromethane.[7]

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate, primarily valued for the synthetic versatility endowed by its two chlorine substituents.

-

Pharmaceutical Development: The dichloropyridine scaffold is a privileged structure in medicinal chemistry.[3] The chlorine atoms at the 3 and 5 positions can be selectively replaced through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic modification of the core structure to perform structure-activity relationship (SAR) studies, optimizing a compound's potency, selectivity, and pharmacokinetic properties.[2] Analogous structures are used to develop potent inhibitors and antagonists for various biological targets, including treatments for inflammatory diseases.[3]

-

Agrochemical Synthesis: Chlorinated pyridines are fundamental building blocks for a wide range of herbicides, fungicides, and insecticides.[4] The specific substitution pattern of this compound makes it a candidate for the synthesis of novel crop protection agents. For instance, the related compound 2,3-dichloro-5-(trichloromethyl)pyridine is a key precursor for important agrochemicals.[8][9]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing purity and quantifying the compound.[10][11]

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: Separates the compound from impurities based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase (e.g., acetonitrile/water).[11]

-

Detection: A UV detector is typically used, with the detection wavelength set to an absorbance maximum for the pyridine ring (e.g., 254 nm).[11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: Suitable for volatile and thermally stable compounds, GC separates components in the gas phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum ("fingerprint") that confirms its identity and molecular weight.[11]

-

| Parameter | HPLC with UV Detection | GC-MS |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase | Acetonitrile / Water Gradient | Carrier Gas: Helium |

| Detection | UV Absorbance (e.g., 254 nm) | Electron Ionization (EI), Mass Scan (e.g., 40-500 m/z) |

| Primary Use | Purity Assessment, Quantification | Identification, Purity, Impurity Profiling |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For this compound, one would expect:

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals: one for the methyl carbon and five for the carbons of the pyridine ring, confirming the compound's asymmetry.

Caption: Standard analytical workflow for the quality control of chemical intermediates.

Safety, Handling, and Storage

As a chlorinated organic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar dichloropyridines provides essential guidance.[16]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[17]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or dust are generated, a NIOSH/MSHA-approved respirator may be necessary.[17]

-

-

Handling and Storage:

Conclusion

This compound (CAS: 100868-45-9) is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its utility is derived from the synthetically versatile dichloropyridine core, which allows for extensive chemical modification. A thorough understanding of its synthesis, analytical profile, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides the foundational technical knowledge required for scientists and researchers to harness the potential of this important molecular building block.

References

-

This compound | C6H5Cl2N | CID 22734343. PubChem. [Link]

-

3,5-Dichloro-2-hydroxy-4-methylpyridine | C6H5Cl2NO | CID 12269762. PubChem. [Link]

-

Chemical Properties of 3,5-dichloro-2-(trichloromethyl)pyridine (CAS 1128-16-1). Cheméo. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046. PubChem. [Link]

- Process for the preparation of 3,5-dichloro-2-pyridone. (1986).

-

Analytical Methods. Japan Environment Agency. [Link]

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (2019). Patsnap Eureka. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. (2003). European Patent Office - EP 1206453 B1. [Link]

-

3,5-Dichloro-2-amino pyridine. Pipzine Chemicals. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).

-

Pyridine, 2-methyl-. National Institute of Standards and Technology. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). MDPI. [Link]

-

Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2022). MDPI. [Link]

-

3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256. PubChem. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2021). MDPI. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC - PubMed Central. [Link]

- Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues. (2017).

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H5Cl2N | CID 22734343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 9. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 14. 3,5-Dichloropyridine(2457-47-8) 1H NMR [m.chemicalbook.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3,5-Dichloro-2-methylpyridine

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structural elucidation, and utility of 3,5-Dichloro-2-methylpyridine as a key chemical intermediate.

Foreword

In the landscape of modern organic synthesis, halogenated pyridines stand out as exceptionally versatile building blocks. Their unique electronic properties and multiple reactive sites make them indispensable in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Among these, this compound, also known as 3,5-dichloro-2-picoline, has emerged as a significant intermediate. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this compound, with a focus on providing actionable insights and detailed protocols for professionals in the field. The strategic placement of two chlorine atoms and a methyl group on the pyridine ring imparts a distinct reactivity profile, opening avenues for diverse functionalization and elaboration into high-value molecules. This guide aims to be a definitive resource, consolidating available scientific knowledge and providing a practical framework for the utilization of this compound in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This substitution pattern significantly influences the electronic distribution and steric environment of the molecule, dictating its reactivity and physical properties.

Structural Characterization

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | |

| Molecular Weight | 162.02 g/mol | |

| CAS Number | 13391-14-3 | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. |

Spectroscopic Analysis

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The proton at the 4-position would likely appear as a singlet, while the proton at the 6-position would also be a singlet. The methyl protons at the 2-position will appear as a singlet, typically in the range of 2.3-2.7 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the chlorine and nitrogen atoms. The carbon atom attached to the methyl group (C2) will have a characteristic chemical shift, as will the two carbons bearing chlorine atoms (C3 and C5). The remaining two aromatic carbons (C4 and C6) will also have distinct resonances.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2850-2950 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) with a specific intensity ratio will be observed, which is a definitive indicator of a dichlorinated compound. Fragmentation may involve the loss of a methyl group, chlorine atoms, or cleavage of the pyridine ring.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, often involving the chlorination of a suitable pyridine precursor. While a specific, detailed experimental protocol for this exact isomer is not widely published in peer-reviewed journals, a general and plausible approach can be derived from the synthesis of its isomers, such as 2,3-dichloro-5-methylpyridine.[1]

General Synthetic Approach: Chlorination of a Pyridone Precursor

A common strategy for the synthesis of chloropyridines involves the chlorination of the corresponding hydroxypyridine (pyridone) tautomer. This approach offers good regiochemical control.

Caption: General workflow for the synthesis of this compound.

Plausible Experimental Protocol

Disclaimer: This protocol is a generalized procedure based on known transformations of similar compounds and should be optimized for safety and efficiency in a laboratory setting by qualified personnel.

Materials:

-

2-Methyl-5-hydroxypyridine

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Toluene or other suitable high-boiling solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-methyl-5-hydroxypyridine and a suitable solvent (e.g., toluene).

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise to the stirred solution at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 1.2 (NMR, IR, and MS) and by comparing the data with any available literature values.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of various biologically active molecules. The presence of two chlorine atoms provides handles for further chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group can also be functionalized.

Role as a Pharmaceutical Intermediate

While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Chlorinated pyridines are key components in a wide range of pharmaceuticals, and this particular isomer offers a unique substitution pattern for the synthesis of novel drug candidates.[2] Its derivatives are explored for a variety of therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammatory conditions.

The pyridine core is a well-established pharmacophore, and the introduction of chlorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Utility in Agrochemical Synthesis

The most well-documented application of chlorinated methylpyridines is in the agrochemical industry.[1] The isomer 2,3-dichloro-5-methylpyridine is a known intermediate in the synthesis of important fungicides.[1] It is plausible that this compound could serve as a precursor for other proprietary agrochemicals, leveraging similar synthetic strategies.

Example Workflow: Hypothetical Synthesis of a Biologically Active Molecule

The following diagram illustrates a hypothetical synthetic pathway where this compound is used as a starting material for the synthesis of a more complex molecule, for instance, through a Suzuki cross-coupling reaction.

Caption: Hypothetical synthetic application of this compound.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique molecular structure, characterized by a specific arrangement of chloro and methyl substituents on a pyridine ring, offers a versatile platform for the synthesis of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its structural properties, a plausible synthetic route with a detailed protocol, and an exploration of its current and potential applications. As the demand for novel and effective pharmaceuticals and crop protection agents continues to grow, the importance of versatile building blocks like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers and scientists in these fields.

References

-

2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications. (2025). Chemisphere. [Link]

-

PubChem Compound Summary for CID 22734343, this compound. National Center for Biotechnology Information. [Link]

-

Pyridine, 3,5-dichloro-. NIST Chemistry WebBook. [Link]

-

3-Cyano-2,6-Dichloro-4-Methylpyridine. Shubham Pharmachem. [Link]

-

2,3-Dichloro-5-methylpyridine. Chem-Impex International. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2-methylpyridine

This guide provides a comprehensive overview of the key spectroscopic data for the compound 3,5-dichloro-2-methylpyridine, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols for their acquisition and an in-depth analysis of the expected spectral features. This document is designed to serve as a practical reference for the identification and characterization of this important chemical entity.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Accurate spectroscopic characterization is paramount for confirming its identity and purity. The molecular weight of this compound is 162.01 g/mol , with a monoisotopic mass of 160.9799046 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the arrangement of its atoms.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent chemical shift (SCS) effects for substituted pyridines.[2] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.8 | Doublet |

| H-6 | ~8.2 | Doublet |

| CH₃ | ~2.6 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~132 |

| C-4 | ~138 |

| C-5 | ~130 |

| C-6 | ~148 |

| CH₃ | ~23 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the acquisition time to at least 3 seconds to ensure good resolution.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A longer acquisition time (e.g., 1-2 seconds) and a relaxation delay of 2-5 seconds are typically required.

-

A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Diagram of NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Interpretation of Predicted NMR Spectra

-

¹H NMR: The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the two chlorine atoms and the nitrogen atom in the pyridine ring will cause these protons to be deshielded, hence their downfield chemical shifts. The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

-

¹³C NMR: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and chlorine substituents. The carbon atom C-2, being adjacent to the nitrogen and bearing a methyl group, is expected to be significantly downfield. The carbons bearing the chlorine atoms (C-3 and C-5) will also be deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The following table lists the predicted characteristic IR absorption bands for this compound. These predictions are based on standard IR correlation tables for aromatic and halogenated compounds.[3][4]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | CH₃ |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1450-1370 | C-H bend | CH₃ |

| 1100-1000 | C-Cl stretch | Aryl chloride |

Experimental Protocol for IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance. Label the significant peaks.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly.

Diagram of IR Acquisition Workflow (ATR)

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Interpretation of Predicted IR Spectrum

The IR spectrum will provide a unique "fingerprint" for this compound. The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region will confirm the pyridine core. The aliphatic C-H stretching and bending of the methyl group will also be observable. A key feature will be the strong absorption band(s) in the 1100-1000 cm⁻¹ region, which is characteristic of the C-Cl stretching vibration in an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 161/163 | [M]⁺• | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |

| 126/128 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 98 | [M - 2Cl - H]⁺ | Loss of both chlorine atoms and a hydrogen atom. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound, often coupled with a Gas Chromatography (GC) inlet.

-

Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer. For direct infusion, a dilute solution of the sample can be introduced directly into the ion source.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.[5]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Diagram of Mass Spectrometry (GC-EI-MS) Workflow

Caption: Workflow for GC-EI-MS analysis.

Interpretation of Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a distinct molecular ion peak. Due to the presence of two chlorine atoms, this peak will appear as a cluster of isotopic peaks. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will have peaks at m/z 161 (containing two ³⁵Cl atoms), m/z 163 (containing one ³⁵Cl and one ³⁷Cl atom), and m/z 165 (containing two ³⁷Cl atoms) with a characteristic intensity ratio of approximately 9:6:1.

The fragmentation pattern will provide further structural information. A common fragmentation pathway for chloropyridines is the loss of a chlorine atom, which would result in an ion at m/z 126/128.[5] Further fragmentation may involve the loss of the second chlorine atom and rearrangement of the pyridine ring.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of this compound. This guide offers a detailed prediction of the expected spectroscopic data and standardized protocols for their acquisition, serving as a valuable resource for scientists engaged in synthetic chemistry and drug development. The interpretation of these spectra, based on fundamental principles and comparison with related structures, ensures a high degree of confidence in the structural assignment.

References

-

ACD/Labs. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462.

-

LibreTexts. (2021). 4 Simplified Infrared Correlation Chart. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Better Chemtech Ltd. (2024). What is the mass spectrum of 2 - Chloropyridine? Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

3,5-Dichloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its halogenated pyridine structure is a versatile scaffold, but its successful application in process development, purification, and formulation is fundamentally governed by its solubility in organic solvents. A comprehensive understanding of its solubility behavior is, therefore, not merely academic but a critical factor in achieving efficiency, yield, and purity in synthetic routes.

This guide is conceived from a Senior Application Scientist's perspective, acknowledging a crucial reality: publicly available, quantitative solubility data for this compound is notably sparse. Consequently, this document transcends a simple data repository. It is designed as a practical, in-depth manual to empower researchers to:

-

Comprehend the theoretical underpinnings of solubility as they pertain to this compound.

-

Access and interpret the limited available solubility data.

-

Master robust experimental protocols to determine solubility in their specific solvent systems.

-

Apply this knowledge to make informed decisions in solvent selection for synthesis and purification.

We will delve into the causality behind experimental choices and present self-validating protocols, ensuring that the insights gleaned from this guide are both technically sound and field-proven.

Physicochemical Properties and Their Influence on Solubility

To predict and understand the solubility of this compound, we must first consider its molecular structure and resultant physical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.02 g/mol | [4] |

| Melting Point | 42-45 °C | [4] |

| Boiling Point | 187 °C | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Structure | Dichlorinated picoline | [1] |

The molecule's character is defined by the pyridine ring, a polar aromatic system, substituted with two electron-withdrawing chlorine atoms and an electron-donating methyl group. This combination results in a molecule with moderate polarity. The "like dissolves like" principle is a foundational concept in predicting solubility.[5][6] Therefore, we can anticipate that this compound will exhibit favorable solubility in solvents of similar polarity.

Available Solubility Data: Acknowledging the Gaps

As previously stated, the public domain has a scarcity of quantitative solubility data for this compound. The table below summarizes the available qualitative information.

| Organic Solvent | Qualitative Solubility | Rationale and Insights |

| Water | Insoluble/Slightly Soluble | The presence of the polar pyridine nitrogen may allow for some interaction with water, but the overall nonpolar character imparted by the dichlorinated aromatic ring limits aqueous solubility.[7] |

| Polar Aprotic Solvents (e.g., Acetone, THF) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar sites of this compound without the steric hindrance of protic solvents. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely Soluble | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting solubility in alcohols. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Soluble | The aromatic ring and methyl group contribute to some nonpolar character, which may allow for some solubility in nonpolar solvents. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | The presence of chlorine atoms in both the solute and solvent suggests that "like dissolves like" will lead to good solubility. |

A Note on Data Scarcity: The limited availability of public quantitative data underscores the importance of the experimental protocols detailed in this guide. Researchers are strongly advised to experimentally verify the solubility in their specific solvents and at their desired operating temperatures.

Experimental Determination of Solubility: Protocols and Best Practices

The following protocols provide robust methods for determining the solubility of this compound.

Isothermal Equilibrium Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature and is considered a gold standard for its accuracy.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sample Collection and Filtration: Once equilibrated, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Diagram of the Isothermal Equilibrium Method Workflow:

Caption: Workflow for the Isothermal Equilibrium Method.

Gravimetric Method

This is a simpler, alternative method for determining solubility that does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

Same as the Isothermal Equilibrium Method, excluding the HPLC/GC system.

-

Evaporating dish

-

Vacuum oven or desiccator

Step-by-Step Protocol:

-

Prepare a saturated solution as described in steps 1-3 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid and transfer it to the evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause the solute to decompose.

-

Drying and Weighing: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = ((Weight of dish + solute) - Weight of dish) / Volume of saturated solution taken (mL) × 100

Diagram of the Gravimetric Method Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H5Cl2N | CID 22734343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 3,5-Dichloro-2-methylpyridine: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: 3,5-Dichloro-2-methylpyridine is a pivotal halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of numerous high-value compounds across the agrochemical and pharmaceutical sectors. Its specific substitution pattern—two chlorine atoms flanking a methyl group—imparts a unique reactivity profile that is instrumental for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, details validated synthesis protocols, explores its key chemical reactions, and outlines its primary industrial applications. The content herein is curated for researchers, chemists, and process development professionals, offering both foundational knowledge and actionable experimental insights.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a chemical intermediate begins with its fundamental identity and physical characteristics. This data is crucial for designing experiments, ensuring safety, and developing analytical methods.

Nomenclature and Core Identifiers

The compound is systematically named following IUPAC conventions. Its primary identifiers are cataloged for unambiguous reference in chemical databases and regulatory documents.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature[1] |

| CAS Number | 100868-45-9 | PubChem[2] |

| PubChem CID | 22734343 | PubChem[2] |

| Molecular Formula | C₆H₅Cl₂N | PubChem[2] |

| Molecular Weight | 162.02 g/mol | PubChem[3] |

| Canonical SMILES | CC1=NC=C(C=C1Cl)Cl | PubChem[2] |

| InChI Key | SBPJRNTVJMRXTP-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Data